molecular formula C18H23NO3S B6663325 4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663325
M. Wt: 333.4 g/mol
InChI Key: GMEDYQICSSLYJU-UHFFFAOYSA-N
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Description

4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid is a complex organic compound that features a unique structure combining a tetrahydronaphthalene moiety with a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Acetylation: The tetrahydronaphthalene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Thiane Ring Formation: The acetylated product is reacted with a thiane precursor under acidic conditions to form the thiane ring.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or thiane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets. The tetrahydronaphthalene moiety can interact with hydrophobic pockets in proteins, while the thiane ring may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene moiety but lacks the thiane ring.

    1-Amino-5,6,7,8-tetrahydronaphthalene: Another similar compound with a different functional group.

Uniqueness

4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid is unique due to the combination of the tetrahydronaphthalene and thiane moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c20-16(19-18(17(21)22)7-9-23-10-8-18)12-13-5-6-14-3-1-2-4-15(14)11-13/h5-6,11H,1-4,7-10,12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEDYQICSSLYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCSCC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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